

Application Notes and Protocols for Ubp310 in Patch-Clamp Experiments

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Compound of Interest

Compound Name: Ubp310

Cat. No.: B15618192

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Introduction

Ubp310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1] It exhibits high affinity for GluK1 and GluK3 subunits, making it a valuable pharmacological tool for investigating the physiological and pathological roles of these specific receptor subunits in the central nervous system.[2] Kainate receptors are implicated in various neuronal processes, including synaptic transmission, plasticity, and neuronal excitability.[3][4][5][6] Dysregulation of KAR function has been linked to neurological disorders such as epilepsy and chronic pain.[2] These application notes provide detailed protocols for the use of **Ubp310** in patch-clamp experiments to study kainate receptor function in neurons.

Mechanism of Action

Ubp310 acts as a competitive antagonist at the glutamate binding site of kainate receptors.[2] By binding to GluK1 and GluK3 subunits, it prevents their activation by the endogenous agonist glutamate, thereby inhibiting the influx of cations (Na⁺ and K⁺) through the receptor's ion channel.[7][8] This blockade of ionotropic function leads to a reduction in postsynaptic depolarization and can modulate both excitatory and inhibitory synaptic transmission.[9][10] Notably, **Ubp310** has been shown to inhibit the ionotropic function of KARs without affecting their metabotropic actions in some contexts.[11]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and potency of **Ubp310** for various kainate receptor subunits.

Table 1: Binding Affinity of **Ubp310** for Kainate Receptor Subunits

Receptor Subunit	Kd (nM)	Assay Type	Preparation	Reference
GluK1	21 ± 7	Radioligand Binding ([³ H]UBP310)	Recombinant human KARs in HEK 293 cells	[2]
GluK3	650 ± 190	Radioligand Binding ([³ H]UBP310)	Recombinant human KARs in HEK 293 cells	[2]
GluK1	18 ± 4 (Apparent Kd)	Depression of kainate responses	Dorsal root	[1]

Table 2: Inhibitory Potency of **Ubp310** against Kainate Receptor Subunits

Receptor Subunit/Combination	IC50	Assay Type	Preparation	Reference
homomeric GluK1	130 nM	Electrophysiology	Recombinant receptors	[1]
homomeric GluK3	23 nM	Electrophysiology (rapid glutamate application)	Recombinant receptors	[2]
homomeric GluK3	4.0 μ M	Electrophysiology (glutamate-evoked currents)	Recombinant receptors	[12]
GluK2/GluK5 heteromers	- (Antagonist)	Electrophysiology	Recombinant receptors	[9]
GluK1/GluK2 heteromers	Reduces desensitization	Electrophysiology	Recombinant receptors	[13]
GluK1/GluK5 heteromers	Abolishes desensitization	Electrophysiology	Recombinant receptors	[13]

Table 3: Selectivity of **Ubp310**

Receptor Type	Effect	Concentration	Reference
GluK2	No effect	Up to 1 mM	[2]
AMPA Receptors	No effect	-	[14]
NMDA Receptors	No activity	Up to 10 μ M	[1]
mGlu Group I Receptors	No activity	Up to 10 μ M	[1]

Experimental Protocols

Preparation of Ubp310 Stock Solution

- Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **Ubp310**.
- Concentration: Prepare a stock solution of 10-20 mM in DMSO. For example, to prepare a 10 mM stock solution (Molecular Weight: 353.35 g/mol), dissolve 3.53 mg of **Ubp310** in 1 mL of DMSO.
- Storage: Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

- Dilute the stock solution in the appropriate extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF) to the desired final working concentration immediately before use.
- Recommended Working Concentrations:
 - For selective blockade of GluK1-containing KARs: 100 nM - 1 μ M.
 - For general blockade of sensitive KARs (including GluK3): 1 - 10 μ M. A concentration of 2 μ M has been used to block GluK1-containing receptors in retinal bipolar cells.[\[15\]](#) A concentration of 10 μ M has been used to block postsynaptic KARs at hippocampal mossy fiber synapses.[\[9\]](#)[\[11\]](#)
 - It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation and research question.

Whole-Cell Patch-Clamp Recording from Cultured Neurons

- Cell Culture: Plate neurons on coverslips at an appropriate density for patch-clamp recording.
- Solutions:

- aCSF (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use (pH 7.4).
- Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
- Recording Procedure:
 - Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
 - Obtain a whole-cell patch-clamp recording from a neuron of interest.
 - Record baseline synaptic activity (spontaneous or evoked excitatory postsynaptic currents - EPSCs) or neuronal firing in current-clamp mode.
 - Bath apply **Ubp310** at the desired working concentration by adding it to the perfusion solution.
 - Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
 - Record the changes in synaptic activity or neuronal firing in the presence of **Ubp310**.
 - To confirm the specificity of the effect, perform a washout by perfusing with drug-free aCSF.

Whole-Cell Patch-Clamp Recording from Acute Brain Slices

- Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) from rodents according to standard protocols.
- Solutions:
 - Slicing Solution (ice-cold, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. Bubble with 95% O₂/5% CO₂.

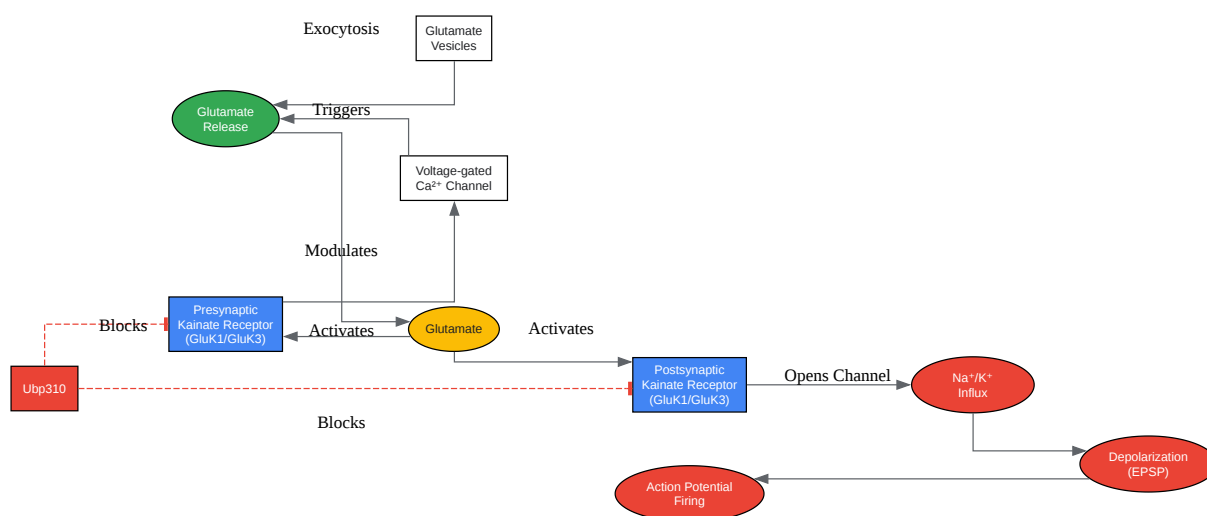
- aCSF (for recording, in mM): Same as for cultured neurons.
- Recording Procedure:
 - Transfer a brain slice to the recording chamber and perfuse with aCSF at a rate of 2-3 mL/min.
 - Identify neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
 - Obtain a whole-cell patch-clamp recording.
 - To isolate KAR-mediated currents, it is often necessary to block AMPA and NMDA receptors using specific antagonists (e.g., GYKI 53655 for AMPA receptors and D-AP5 for NMDA receptors).
 - Record baseline KAR-mediated EPSCs or neuronal firing.
 - Bath apply **Ubp310** and record the effects as described for cultured neurons.

Data Analysis

- Synaptic Currents (EPSCs): Measure the amplitude, frequency, and decay kinetics of EPSCs before and after **Ubp310** application. A significant reduction in the amplitude of the slow component of the EPSC is indicative of KAR blockade.
- Neuronal Firing: In current-clamp mode, measure changes in the resting membrane potential, input resistance, and the frequency of spontaneous or evoked action potentials. **Ubp310** is expected to reduce neuronal excitability mediated by KARs.

Visualizations

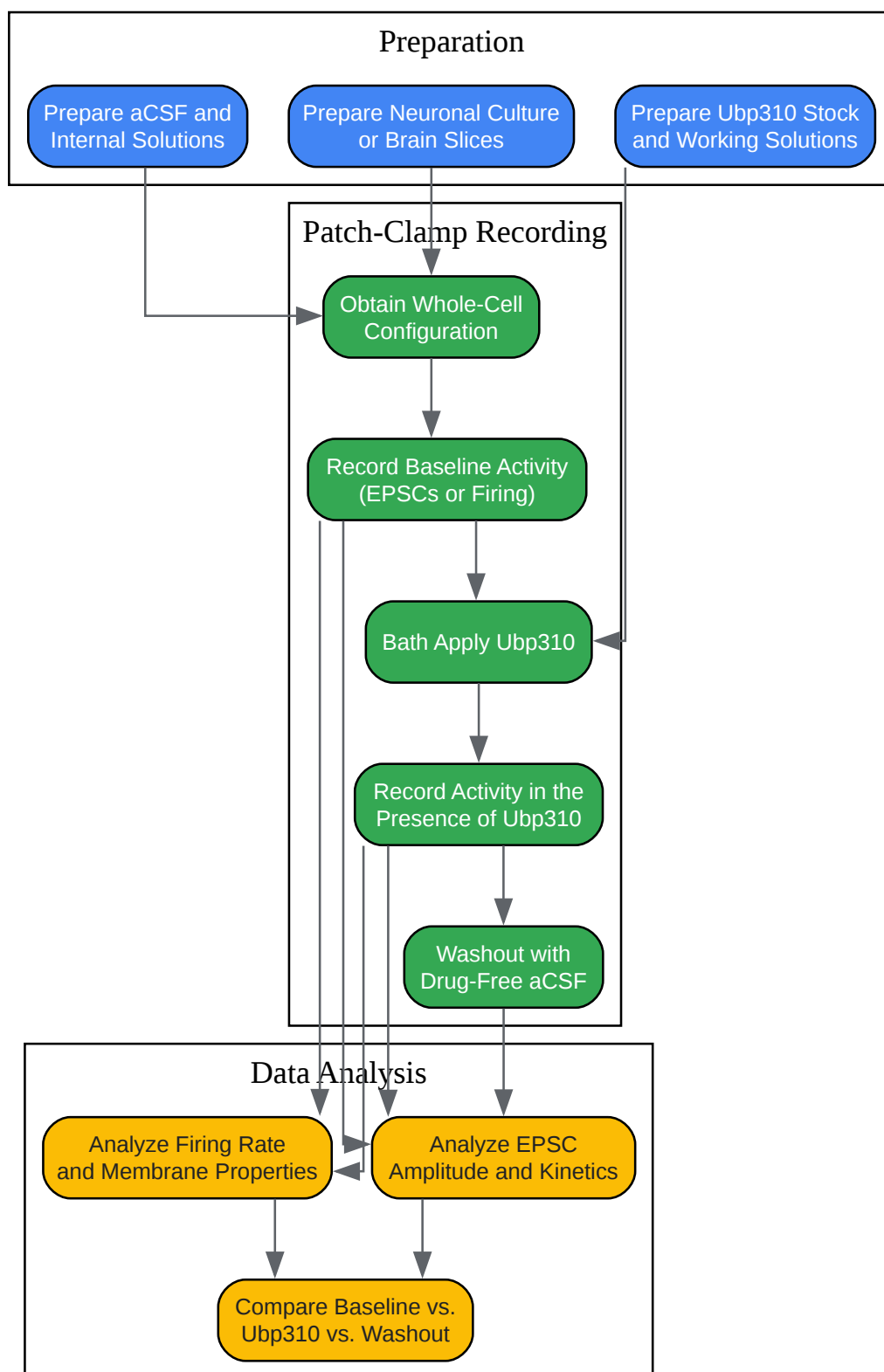
Signaling Pathway Diagram



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Caption: **Ubp310** blocks presynaptic and postsynaptic kainate receptors.

Experimental Workflow Diagram



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Caption: Workflow for a patch-clamp experiment using **Ubp310**.

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